molecular formula C17H13ClN2O3S B3004432 3-(2-((4-Chlorophenyl)thio)acetamido)benzofuran-2-carboxamide CAS No. 906175-07-3

3-(2-((4-Chlorophenyl)thio)acetamido)benzofuran-2-carboxamide

Cat. No.: B3004432
CAS No.: 906175-07-3
M. Wt: 360.81
InChI Key: GUVKDCTXWXTMCD-UHFFFAOYSA-N
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Description

3-(2-((4-Chlorophenyl)thio)acetamido)benzofuran-2-carboxamide is a synthetic organic compound that belongs to the class of benzofuran derivatives. . This compound features a benzofuran core, which is a fused aromatic ring system consisting of a benzene ring fused to a furan ring. The presence of the 4-chlorophenylthio and acetamido groups further enhances its chemical properties and potential biological activities.

Preparation Methods

The synthesis of 3-(2-((4-Chlorophenyl)thio)acetamido)benzofuran-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as cost-effectiveness and scalability.

Mechanism of Action

Comparison with Similar Compounds

3-(2-((4-Chlorophenyl)thio)acetamido)benzofuran-2-carboxamide can be compared with other benzofuran derivatives, such as:

The unique combination of the 4-chlorophenylthio and acetamido groups in this compound distinguishes it from these similar compounds, potentially offering enhanced biological activity and specificity .

Properties

IUPAC Name

3-[[2-(4-chlorophenyl)sulfanylacetyl]amino]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2O3S/c18-10-5-7-11(8-6-10)24-9-14(21)20-15-12-3-1-2-4-13(12)23-16(15)17(19)22/h1-8H,9H2,(H2,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUVKDCTXWXTMCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(O2)C(=O)N)NC(=O)CSC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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